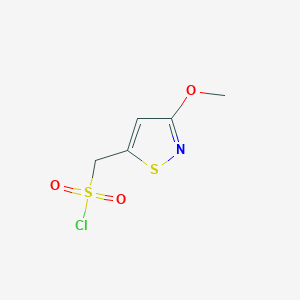

(3-Methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

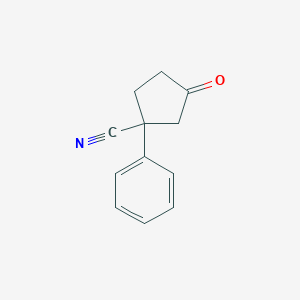

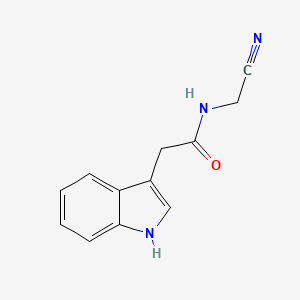

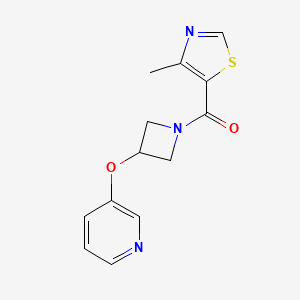

“(3-Methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride” is a chemical compound with the molecular formula C5H6ClNO3S2 and a molecular weight of 227.69 . It is used in various research applications .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered thiazole ring with a methoxy group at the 3rd position and a methanesulfonyl chloride group at the 5th position .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data .Wissenschaftliche Forschungsanwendungen

Photochemical Transformations

In the study of photochemical transformations, methanesulfonyl chloride derivatives, including compounds structurally related to (3-Methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride, have been synthesized and evaluated for their reactivity under light irradiation. These studies are crucial for understanding the orbital overlap preferences in excited-state intramolecular electron transfers, which play a significant role in the design of photoactive materials and the development of photochemical synthesis methods (Cristol, Aeling, & Heng, 1987).

Anticancer and Anti-inflammatory Applications

The condensation of 3,4-diaryl-2-imino-4-thiazolines with methanesulfonyl chloride, leading to methanesulfonamide derivatives, has been explored for anticancer and anti-inflammatory activities. This research demonstrates the potential therapeutic applications of these compounds, contributing to the development of new treatments (Sondhi, Rani, Gupta, Agrawal, & Saxena, 2009).

'Green' Methodology in Synthesis

The use of methanesulfonyl chloride in 'green' chemistry methodologies, such as the benzoylation of nucleosides in ionic liquids, exemplifies the compound's role in promoting environmentally friendly and efficient chemical processes. This approach not only enhances the selectivity and yield of chemical reactions but also aligns with the principles of sustainable chemistry (Prasad, Kumar, Malhotra, Ravikumar, Sanghvi, & Parmar, 2005).

Electrochemical Properties and Material Science

In material science, the electrochemical properties of methanesulfonyl chloride-based ionic liquids have been studied for their application in energy storage devices. For instance, the insertion of sodium into vanadium pentoxide films prepared in a methanesulfonyl chloride-aluminum chloride ionic liquid showcases the potential of these systems for high-performance batteries (Su, Winnick, & Kohl, 2001).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-methoxy-1,2-thiazol-5-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO3S2/c1-10-5-2-4(11-7-5)3-12(6,8)9/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYPKHGYRZBUQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

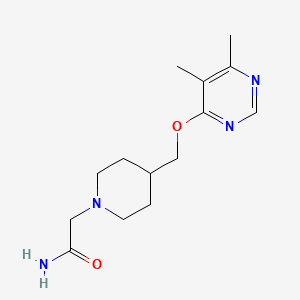

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide](/img/structure/B2891085.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2891089.png)